2,3-Dihydrobenzofuran-6-carbonitrile
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Overview
Description
2,3-Dihydrobenzofuran-6-carbonitrile is an organic compound with the molecular formula C10H7NO.
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydrobenzofuran-6-carbonitrile are the Bromo and Extra Terminal domain (BET) family proteins , which include BRD2, BRD3, BRD4, and BRDT . Each of these proteins contains two bromodomains, the first bromodomain (BD1) and the second bromodomain (BD2). This compound has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .
Mode of Action
This compound interacts with its targets by inhibiting the BET proteins. It exhibits a high degree of selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), which allows it to selectively inhibit a subset of the bromodomains . This selectivity could potentially allow for the separation of efficacy and toxicity in therapeutic applications .
Biochemical Pathways
Given its role as a bet inhibitor, it is likely to impact gene expression and transcriptional regulation, as bet proteins are known to play key roles in these processes .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized to improve its bioavailability. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be broad, given the wide-ranging roles of BET proteins in gene expression and cellular function. By selectively inhibiting BD2, this compound could potentially modulate the activity of BET proteins and thereby impact a range of cellular processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3-Dihydrobenzofuran-6-carbonitrile are not fully understood. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well-documented. It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2,3-Dihydrobenzofuran-6-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
2,3-Dihydrobenzofuran-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans
Scientific Research Applications
2,3-Dihydrobenzofuran-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-6-carbonitrile can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: Lacks the nitrile group present in this compound.
Benzothiophene: Contains a sulfur atom instead of an oxygen atom in the ring structure. The uniqueness of this compound lies in its nitrile group, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOMXNJTKGVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112184-64-1 |
Source
|
Record name | 2,3-dihydro-1-benzofuran-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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